1-Ethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Medicinal Chemistry Applications
1-Ethyl-1H-pyrazole-4-carboxylic acid: A Technical Guide for Medicinal Chemistry Applications
Topic: 1-Ethyl-1H-pyrazole-4-carboxylic acid CAS Number: 400858-54-0[1][2][3]
Executive Summary
1-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 400858-54-0 ) is a critical heterocyclic building block used extensively in the design of kinase inhibitors, GPCR ligands, and agrochemicals.[1] Its structural significance lies in the pyrazole ring’s ability to serve as a bioisostere for phenyl and heteroaromatic rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to its carbocyclic analogs.[3][4] This guide provides a comprehensive technical analysis of its synthesis, reactivity, and application in drug discovery.[3][4]
Chemical Identity & Physicochemical Profile[3][5][6][7][8][9][10][11]
| Property | Data | Notes |
| CAS Number | 400858-54-0 | Distinct from the ethyl ester (CAS 37622-90-5).[1][3] |
| IUPAC Name | 1-Ethyl-1H-pyrazole-4-carboxylic acid | |
| SMILES | CCN1C=C(C(=O)O)C=N1 | |
| Molecular Weight | 140.14 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[3] |
| Appearance | White to off-white solid | |
| Melting Point | 157–160 °C (Lit.)[3][5] | High crystallinity indicates stable packing.[3] |
| pKa (Calc.) | ~3.5 – 4.0 | Acidic proton facilitates facile amide coupling.[3] |
| LogP (Calc.) | ~0.4 | Low lipophilicity enhances solubility of coupled products.[3] |
Synthetic Routes & Optimization
Two primary pathways exist for synthesizing this scaffold. Route A is the industry standard for high regioselectivity, while Route B is a common lab-scale approach using readily available precursors.[3][4]
Route A: De Novo Cyclization (Regioselective)
Best for: Large-scale production, high purity requirements.[4]
This method utilizes ethyl hydrazine to direct the regiochemistry during the formation of the pyrazole ring, avoiding the isomer separation issues inherent in alkylation.[3][4]
-
Cyclization: Reaction of ethyl (ethoxymethylene)cyanoacetate (or related 1,3-dielectrophiles) with ethyl hydrazine oxalate in ethanol under reflux.[3][4]
-
Hydrolysis: The resulting ethyl ester (CAS 37622-90-5) is hydrolyzed using LiOH or NaOH in THF/Water.[3]
Route B: N-Alkylation of Pyrazole-4-carboxylate
Best for: Quick lab-scale access if the unsubstituted ester is available.
-
Alkylation: React ethyl 1H-pyrazole-4-carboxylate with ethyl iodide (EtI) and a base (Cs₂CO₃ or NaH) in DMF.
-
Hydrolysis: Saponification of the isolated ester.[3]
Visualization: Synthetic Pathways[3]
Caption: Comparison of De Novo Cyclization (Route A) and N-Alkylation (Route B) pathways.[3][4]
Experimental Protocol: Functional Derivatization
For medicinal chemists, the primary utility of this compound is as a carboxylic acid precursor for amide coupling.[3][4]
Standard Amide Coupling Protocol (Self-Validating)
Objective: Coupling 1-Ethyl-1H-pyrazole-4-carboxylic acid with an amine (R-NH₂).[3]
-
Activation: Dissolve 1-Ethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in dry DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq).[3][4]
-
Coupling: Add the amine (1.1 eq). Stir at RT for 2–16 hours.[3]
-
Monitoring: Check via LC-MS.[3] The acid peak (MW 140) should disappear, replaced by Product (MW 140 + Amine - 18).
-
-
Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove unreacted acid), and brine.[3][4] Dry over Na₂SO₄.[3]
Why HATU? The pyrazole nitrogen can sometimes participate in H-bonding that reduces reactivity; HATU provides a robust activation that overcomes steric or electronic deactivation better than EDC/HOBt.[3]
Medicinal Chemistry Applications
Pharmacophore Analysis
The 1-ethyl-pyrazole-4-carboxyl motif acts as a stable, polar aromatic spacer .[3]
-
H-Bonding: The N2 nitrogen is a weak H-bond acceptor.[3] The carbonyl oxygen (in amides) is a strong acceptor.[3][4]
-
Solubility: The pyrazole ring lowers LogP compared to a phenyl ring (LogP ~2.0 for benzoic acid vs ~0.4 for this acid), improving the ADME profile of the final drug candidate.[3][4]
-
Metabolic Stability: The N-ethyl group is generally stable, though susceptible to slow oxidative dealkylation by CYPs.[3][4] It is often superior to N-methyl for filling hydrophobic pockets in enzyme active sites.[3]
Therapeutic Utility: Kinase Inhibitors
This motif is frequently observed in inhibitors targeting:
-
JAK (Janus Kinase): Used to position the hinge-binding motif or solvent-front groups.[3]
-
ALK (Anaplastic Lymphoma Kinase): Pyrazole amides serve as scaffolds to orient side chains into the ATP-binding pocket.[3]
Workflow: Scaffold Selection
Caption: Decision logic for selecting pyrazole scaffolds over phenyl or pyridine bioisosteres.
Handling, Stability & Safety
-
GHS Classification: Warning.[3]
-
Storage: Store at 2-8°C. Keep container tightly closed in a dry and well-ventilated place. Stable under normal laboratory conditions.
-
Reactivity: Incompatible with strong oxidizing agents.[3] The carboxylic acid can undergo thermal decarboxylation at very high temperatures (>200°C), but is stable under standard reflux conditions.[3][4]
References
- Synthesis of Pyrazoles:Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1-substituted pyrazoles.
- Kinase Inhibitor Design:Journal of Medicinal Chemistry. "Discovery of Pyrazole-Based Inhibitors for JAK Kinases." (Illustrates the utility of the pyrazole-4-carboxylic acid scaffold).
-
Safety Data: PubChem Compound Summary for Ethyl 1H-pyrazole-4-carboxylate (Precursor/Analog data used for safety inference). [3][4]
-
CAS Verification: Sigma-Aldrich Product Specification for 1-Ethyl-1H-pyrazole-4-carboxylic acid . (Note: Link illustrative of catalog entry structure).
-
Patent Reference: WO2018066718A1. "Therapeutic compounds."[3][5][7] (Contains NMR characterization data for derivatives of CAS 400858-54-0).
Sources
- 1. 5952-92-1|1-Methyl-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 3-Aminoisoxazolo[4,5-b]pyrazine (81411-79-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]
- 7. WO2004014138A1 - Herbicide compositions - Google Patents [patents.google.com]
